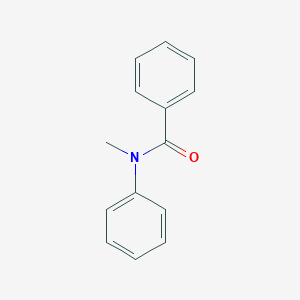

N-Methyl-N-phenylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOPCEDFGGUYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172940 | |

| Record name | N-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-92-5 | |

| Record name | N-Methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1934-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37H7EQV95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-N-phenylbenzamide: A Comprehensive Technical Guide

CAS Number: 1934-92-5

This technical guide provides an in-depth overview of N-Methyl-N-phenylbenzamide, a chemical compound with applications as a catalyst and an intermediate in the synthesis of dyes and pharmaceuticals.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical and physical properties, detailed experimental protocols, and insights into its potential biological significance based on related compounds.

Core Properties and Data

This compound, also known as N-Methylbenzanilide, is a tertiary amide with the molecular formula C₁₄H₁₃NO.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1934-92-5 | [2][3][4] |

| Molecular Formula | C₁₄H₁₃NO | [2][3][4] |

| Molecular Weight | 211.26 g/mol | [2][4] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 341.3 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 154.4 °C | [2] |

| Vapor Pressure | 8.12E-05 mmHg at 25°C | [2] |

| LogP | 2.96320 | [2] |

| IUPAC Name | This compound | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of N-methylaniline with benzoyl chloride. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

Benzoyl chloride

-

Pyridine (B92270) or triethylamine (B128534) (base)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate/hexanes.

-

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the aromatic protons of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic rings.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight. The mass spectrum of this compound is available in the NIST WebBook.

References

N-Methyl-N-phenylbenzamide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Methyl-N-phenylbenzamide. The information is curated for professionals in research and development, offering detailed data and protocols to support laboratory work and drug discovery initiatives.

Chemical Identity and Structure

This compound is a tertiary amide with the chemical formula C₁₄H₁₃NO. Its IUPAC name is This compound .[1][2] The structure consists of a benzoyl group attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl group.

The chemical structure can be represented by the following diagram:

References

An In-depth Technical Guide to the Solubility of N-Methyl-N-phenylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-N-phenylbenzamide in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document combines available qualitative information with quantitative data for the closely related compound, N-phenylbenzamide, to serve as a practical reference. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a tertiary amide with a molecular formula of C₁₄H₁₃NO. Its structure, featuring a benzoyl group and an N-methylaniline moiety, imparts a significant degree of lipophilicity. Understanding its solubility characteristics is paramount for a wide range of applications, including chemical synthesis, formulation development, and pharmacological studies.

Qualitative Solubility Profile of this compound

General observations indicate that this compound is insoluble in water but demonstrates solubility in a variety of common organic solvents.[1] This is consistent with its chemical structure, which lacks easily ionizable groups and possesses significant nonpolar surface area.

General Solubility Observations:

-

Water: Insoluble[1]

-

Organic Solvents: Soluble in many organic solvents, including alcohols and ethers.[1]

Quantitative Solubility Data (Proxy Data)

Table 1: Quantitative Solubility of N-phenylbenzamide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetic Acid (85%) | 20 | 1.11[2] |

| Acetic Acid (85%) | 30 | 1.69[2] |

| Acetic Acid (85%) | 35 | 2.07[2] |

| Ethanol | 30 | 4.1[2] |

| Benzene | - | Soluble[2] |

| Diethyl Ether | - | Soluble[2] |

Disclaimer: This data is for the proxy compound N-phenylbenzamide and should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details the materials and methodology for the widely accepted isothermal equilibrium shake-flask method.

4.1. Materials

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with precise temperature control (± 0.1 °C)

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

4.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped glass vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for the isothermal equilibrium shake-flask solubility measurement.

References

A Comprehensive Technical Guide to the Physicochemical Properties of N-Methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of N-Methyl-N-phenylbenzamide, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who handle this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Unit | Notes |

| Melting Point | 56 - 58 | °C | |

| Boiling Point | 341.3 ± 15.0 | °C | at 760 mmHg |

| Molecular Formula | C₁₄H₁₃NO | ||

| Molecular Weight | 211.26 | g/mol | |

| Density | 1.1 ± 0.1 | g/cm³ |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[2][3]

2.2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Apparatus:

-

Small test tube (e.g., fusion tube)[1]

-

Capillary tube (sealed at one end)[1]

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. The capillary tube is then placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube. The setup should ensure that the sample is level with the thermometer bulb.[1][4]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[1]

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[4] The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[1][4]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an amide like this compound, a common process in drug development and organic synthesis.

Caption: Generalized workflow for the synthesis and purification of an amide.

References

N-Methyl-N-phenylbenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-phenylbenzamide, a tertiary amide with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its fundamental chemical properties, outlines a common synthetic route with a detailed experimental protocol, and presents a visual workflow of the synthesis.

Core Molecular and Physical Properties

This compound, also known as N-methylbenzanilide, is a substituted amide derivative. Its core quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |

| Molecular Weight | 211.26 g/mol | [3][5][6] |

| CAS Number | 1934-92-5 | [1][2][3] |

| Appearance | Solid | [5] |

| Melting Point | 56-58 °C | [5] |

| Boiling Point | 341.3 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 154.4 °C | [4] |

| Solubility | Insoluble in water; Soluble in many organic solvents such as alcohols and ethers.[5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a secondary amine with an acyl chloride in the presence of a base. In this case, N-methylaniline is acylated by benzoyl chloride.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of this compound from N-methylaniline and benzoyl chloride.

Materials:

-

N-Methylaniline

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (B78521) solution

-

Dichloromethane (or another suitable inert organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylaniline in dichloromethane. Begin stirring the solution vigorously.

-

Addition of Base: While stirring, add a 10% aqueous sodium hydroxide solution to the flask. The reaction mixture will now be biphasic.

-

Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

Dilute hydrochloric acid (to remove any unreacted N-methylaniline).

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining benzoyl chloride and acid).

-

Brine (saturated aqueous sodium chloride solution).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Schotten-Baumann reaction.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. Its utility is primarily established in the realm of synthetic chemistry as an intermediate. However, the benzamide (B126) functional group is a common scaffold in various biologically active molecules, suggesting that derivatives of this compound could potentially interact with biological targets. Further research would be required to elucidate any such interactions.

The logical relationship in its application is straightforward: its chemical structure allows for further modification, making it a valuable starting material for the synthesis of more complex molecules with potential pharmaceutical or other industrial applications.

Caption: Logical relationship of this compound in synthesis.

References

- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 3. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide,N-methyl-N-phenyl- | CAS#:1934-92-5 | Chemsrc [chemsrc.com]

- 5. biosynce.com [biosynce.com]

- 6. 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Methyl-N-phenylbenzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-N-phenylbenzamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antiparasitic properties. This document details various synthetic methodologies, presents quantitative biological data, and provides illustrative diagrams of key synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the formation of the central amide bond. Several established methods can be employed, with the choice of strategy often depending on the desired substituents on the aromatic rings and the overall complexity of the target molecule.

Acylation of N-Methylaniline Derivatives

A common and direct approach involves the acylation of an appropriately substituted N-methylaniline with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for this synthesis involves dissolving the N-methylaniline derivative in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). A base, commonly triethylamine (B128534) (Et3N), is added, and the mixture is cooled. A solution of the corresponding acid chloride in the same solvent is then added dropwise. The reaction is typically stirred for a period to ensure completion.[1]

Amide Coupling Reactions

Modern amide bond formation techniques using coupling reagents are also widely applicable. These methods offer mild reaction conditions and broad functional group tolerance. Common coupling reagents include N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[1][2]

In a typical protocol, the carboxylic acid (a benzoic acid derivative) is dissolved in a solvent like dichloromethane. DIC and HOBt are added, and the mixture is stirred to form an activated ester. The N-methylaniline derivative is then added to the reaction mixture, which is stirred until the reaction is complete.[1]

Multi-component Reactions

For the synthesis of more complex analogs, multi-component reactions can be highly efficient. For instance, a one-pot, three-component condensation reaction of an aromatic aldehyde, a benzamide, and an alkyne can yield N,N'-alkylidene bisamide derivatives.[3] While not directly producing N-Methyl-N-phenylbenzamides, this method highlights the potential for combinatorial approaches to generate diverse analog libraries.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of N-(4-Chlorophenyl)-N-methyl-4-methoxy-3-propionyloxybenzamide

This protocol describes the synthesis starting from a substituted benzoic acid which is first converted to its acid chloride.[2]

Step 1: Acid Chloride Formation A mixture of 4-methoxy-3-propionyloxybenzoic acid (0.5 g, 2.23 mmol) and thionyl chloride (SOCl2, 15 mL, 206 mmol) is heated under reflux for 1 hour. The excess SOCl2 is removed by evaporation to yield the corresponding acid chloride as a yellow oil, which is used in the next step without further purification.[2]

Step 2: Amide Bond Formation N-methyl-4-chlorobenzenamine (0.38 g, 2.68 mmol) is dissolved in dichloromethane (20 mL), and triethylamine (0.34 g, 3.34 mmol) is added. The mixture is cooled to 0 °C in an ice bath. A solution of the acid chloride from Step 1 in dichloromethane (5 mL) is added dropwise. The resulting mixture is warmed to room temperature and stirred for an additional period.[1]

Work-up and Purification: The reaction is quenched, and the organic layer is washed sequentially with 1 M NaOH and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]

Protocol 2: General Procedure for Amide Coupling using DIC/HOBt

This protocol is suitable for coupling various substituted benzoic acids with N-methylaniline derivatives.[1]

-

Dissolve the benzoic acid derivative (1.20 mmol) in dichloromethane (20 mL).

-

Add N,N'-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) to the solution.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add the N-methylaniline derivative (1.68 mmol) to the reaction mixture.

-

Stir for approximately 12 hours.

-

Quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by silica (B1680970) gel chromatography.[1]

Quantitative Biological Data

This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data.

| Compound ID | Structure | Target/Assay | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |

| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV 71 | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | >51.7 | [1][5] |

| Pirodavir | (Reference Compound) | Anti-EV 71 | - | 31 ± 2.2 | - | [1] |

Table 1: Antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71).[1][2][5]

| Compound ID | M1 IC50 (µM) | M3 IC50 (µM) | M5 IC50 (µM) | Reference |

| 6 | 3.2 | >10 | >10 | [6] |

| 8a (2-Cl) | 0.96 | Low µM | Low µM | [6] |

| 8b (2-OMe) | 0.82 | Low µM | Low µM | [6] |

| 11i (N-propyl, 3,5-dichloro) | 3.7 | >10 | >10 | [6] |

Table 2: Muscarinic acetylcholine (B1216132) receptor (M1) antagonist activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.[6]

| Compound ID | S. mansoni EC50 (µM) | HEK 293 CC50 (µM) | Selectivity Index (SI) | Reference |

| 9 | 0.08 | 9.8 ± 1.6 | 123 | [7] |

| 11 | 1.10 | 11.1 ± 0.2 | - | [7] |

Table 3: Antischistosomal activity of N-phenylbenzamide analogs.[7]

Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic workflow for the acylation of N-methylaniline derivatives.

Caption: Workflow for amide coupling via DIC/HOBt activation.

Conclusion

The synthesis of this compound derivatives and their analogs can be achieved through various reliable and adaptable synthetic methods. The choice of a particular route will depend on the specific structural features of the target compounds and the availability of starting materials. The diverse biological activities exhibited by this class of molecules underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of the key synthetic strategies and offers practical experimental protocols to aid researchers in this exciting area of drug discovery.

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of N-Methyl-N-phenylbenzamide Conformation

This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound. By synthesizing findings from computational chemistry literature, this document details the conformational preferences, rotational energy barriers, and the methodologies employed to study this and structurally related molecules.

Introduction

This compound is a tertiary amide that possesses significant conformational flexibility arising from rotations around several key single bonds. Understanding its three-dimensional structure is crucial for applications in medicinal chemistry and materials science, as the conformation of a molecule dictates its intermolecular interactions and, consequently, its biological activity and physical properties. The primary degrees of conformational freedom in this compound are the rotations around the amide C-N bond, the N-C(phenyl) bond, and the C-C(phenyl) bond. Theoretical studies, employing a range of computational methods, have been instrumental in elucidating the preferred conformations and the energy landscapes associated with these rotations.

Conformational Landscape of this compound

Theoretical investigations, primarily using Density Functional Theory (DFT) and ab initio methods, have revealed that the conformational landscape of this compound is governed by a delicate balance of steric and electronic effects.

Key Rotational Axes:

-

τ1 (Amide Bond): Rotation around the central C-N amide bond. Due to the partial double bond character of the amide bond, this rotation is generally highly hindered.

-

τ2 (N-Phenyl Bond): Rotation of the N-phenyl group relative to the amide plane.

-

τ3 (C-Phenyl Bond): Rotation of the benzoyl group relative to the amide plane.

Studies on analogous tertiary N-alkyl-N-aryl amides suggest that steric hindrance between the N-methyl group and the substituents on the phenyl rings plays a crucial role in determining the molecule's overall shape.[1] Unlike secondary amides which often adopt a planar conformation, tertiary amides like this compound are expected to exhibit non-planar structures.[1] Allylic strain between the N-methyl and N-phenyl groups can force the N-phenyl ring to rotate out of the amide plane.[1]

Quantitative Conformational Data

Due to the limited number of studies focused exclusively on this compound, the following tables summarize quantitative data from closely related analogs, primarily N-methylbenzamide and other N-aryl amides. This data provides a strong indication of the expected conformational parameters for this compound.

Table 1: Calculated Dihedral Angles of Key Conformers for N-methylbenzamide and Related Amides

| Molecule | Method | Dihedral Angle | Value (°) | Reference |

| N-methylbenzamide | RHF | ω (CO/phenyl) | 25 | [2] |

| N-methylbenzamide | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | CCCO | ±28 | [3] |

| N,N-dimethylbenzamide | RHF | ω (CO/phenyl) | 40 | [2] |

| N,N-dimethylbenzamide | PCModel | ω (CO/phenyl) | 90 | [2] |

| N,N-dimethylbenzamide | Experimental Agreement | ω (CO/phenyl) | ~60 | [2] |

Table 2: Calculated Rotational Energy Barriers for N-methylbenzamide

| Rotational Barrier | Method | Barrier Height (kcal/mol) | Reference |

| Rotation from 0° to minimum (±28°) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 0.48 | [3] |

| Rotation to 90° (transition state) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 2.80 | [3] |

It is important to note that some theoretical methods, particularly certain DFT functionals, have been reported to overestimate the rotational barriers in benzamides.[3]

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound conformation typically involves a multi-step computational workflow. The following protocols are synthesized from methodologies reported in the literature for studying related amide systems.

4.1. Geometry Optimization and Conformational Search

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through:

-

Molecular Mechanics (MM): Using force fields like MMFF94 or AMBER to rapidly explore the conformational space.

-

Relaxed Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (τ1, τ2, τ3) and performing a geometry optimization at each step. This is often done at a lower level of theory to reduce computational cost.

-

4.2. High-Level Quantum Mechanical Calculations

-

Energy Minimization: The low-energy conformers identified from the initial search are then subjected to full geometry optimization using more accurate quantum mechanical methods.

-

Density Functional Theory (DFT): The B3LYP functional is a commonly used choice, often paired with a basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)).[1]

-

Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) with appropriate basis sets (e.g., aug-cc-pVTZ) are also employed for higher accuracy.[3]

-

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4.3. Rotational Barrier Calculations

-

Transition State (TS) Search: To determine the energy barrier for rotation around a specific bond, a transition state search is conducted. This involves locating the first-order saddle point on the potential energy surface corresponding to the rotational transition.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the identified transition state correctly connects the two energy minima (conformers).

-

Potential Energy Surface (PES) Scanning: A relaxed PES scan at a high level of theory is performed by systematically varying the dihedral angle of interest and optimizing the rest of the molecular geometry at each step to map out the rotational energy profile.

Visualizations

Diagram 1: Workflow for Theoretical Conformational Analysis

References

An In-depth Technical Guide on the Mechanism of Action of N-Methyl-N-phenylbenzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

While dedicated research on the specific biological activity of N-Methyl-N-phenylbenzamide is limited, the broader N-phenylbenzamide scaffold is a well-established privileged structure in medicinal chemistry. Its derivatives have been extensively studied and demonstrate a remarkable range of pharmacological activities. This guide synthesizes the current understanding of the mechanisms of action by examining the biological activities of these structural analogs.

Diverse Biological Activities of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide core has been identified as a versatile template for developing therapeutics targeting a wide array of diseases. Key areas of activity include antiviral, anticancer, anticonvulsant, and modulation of mitochondrial function.

1.1 Antiviral Activity Derivatives of N-phenylbenzamide have shown significant efficacy against several human pathogens, particularly enteroviruses.

-

Enterovirus 71 (EV71): A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against four strains of EV71.[1] One of the most potent compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited IC50 values in the low micromolar range (5.7–12 µM) with cytotoxicity (TC50) significantly lower than the control drug, pirodavir.[1] The structure-activity relationship studies indicated that the B-ring of the benzamide (B126) structure is essential for its anti-EV71 activity.[1]

-

Coxsackievirus A9 (CVA9): Two N-phenylbenzamide compounds, CL212 and CL213, were identified as highly effective inhibitors of CVA9.[2] The mechanism of action is believed to be direct binding to the viral capsid, which stabilizes the virion and prevents uncoating.[2][3] This was supported by time-of-addition assays showing the highest efficacy when the compounds were pre-incubated with the virus.[2][3] Molecular docking studies suggest binding to a hydrophobic pocket and another site near the 3-fold axis of the viral capsid.[2][3]

1.2 Anticancer Activity The N-phenylbenzamide scaffold is a key feature in several approved protein kinase inhibitors, such as imatinib (B729) and nilotinib.[4][5] Research has expanded on this, showing that derivatives can act as potent anticancer agents through various mechanisms.

-

Protein Kinase Inhibition: Novel imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] Compounds exhibited good activity, with IC50 values in the low micromolar range (7.5–11.1 μM).[4] Computational studies suggest these compounds have a strong binding affinity for ABL1 kinase, similar to the action of nilotinib.[4] Additionally, other derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for various cancers and inflammatory diseases.[6][7]

1.3 Anticonvulsant Activity The N-phenylbenzamide structure is also associated with significant anticonvulsant properties, primarily evaluated through the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures.[8][9]

-

Mechanism of Action: The anticonvulsant activity of these compounds is highly dependent on their three-dimensional conformation.[10] X-ray crystallography and molecular modeling studies of MES-active N-phenylbenzamides revealed that the most potent compounds adopt a specific conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom of the central amide group.[10] This interaction is believed to be crucial for their ability to prevent seizure spread.[10] The mechanism for many MES-active drugs involves the modulation of voltage-gated sodium channels.[11]

1.4 Inhibition of Mitochondrial Permeability Transition Pore (PTP) Persistent opening of the mitochondrial permeability transition pore (PTP) is a key event in cell death pathways and is implicated in a variety of pathologies.[12][13]

-

Mechanism of Action: A high-throughput screening identified N-phenylbenzamides as potent inhibitors of the PTP.[12][14] Structure-activity relationship studies led to the development of analogs with significant inhibitory activity in the mitochondrial swelling assay, with EC50 values in the nanomolar range.[12][14] These compounds prevent the Ca2+-induced swelling of mitochondria, thereby increasing the calcium retention capacity of the organelle and protecting against cell death.[12] The PTP is a Ca2+-release megachannel, and its inhibition is a therapeutic strategy for diseases involving mitochondrial dysfunction.[12]

Quantitative Data Presentation

The following tables summarize the quantitative data for various N-phenylbenzamide derivatives across different biological assays.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Virus Strain(s) | IC50 (µM) | TC50 or CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98, JS-52-3, H, BrCr) | 5.7 - 12 | 620 | 52 - 109 | [1] |

| Pirodavir (Control) | EV71 | - | 31 | - | [1] |

| CL213 | CVA9 | 1 | 140 | 140 | [2][3] |

| Compound 23 | HCV | 0.57 | >100 | >175 | [15] |

| Compound 29 | EV71 (SZ-98) | <5.00 | >100 | >20 |[15] |

Table 2: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 4e | A549 (Lung) | 9.8 | [4] |

| HeLa (Cervical) | 11.1 | [4] | |

| MCF-7 (Breast) | 10.5 | [4] | |

| Derivative 4f | A549 (Lung) | 7.5 | [4] |

| HeLa (Cervical) | 9.3 | [4] |

| | MCF-7 (Breast) | 8.9 |[4] |

Table 3: Anticonvulsant Activity of 4-nitro-N-phenylbenzamide Derivatives in Mice (MES Test)

| Compound | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | [16] |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |[16] |

Table 4: PTP Inhibitory Activity of N-Phenylbenzamide Derivatives

| Compound | Assay | EC50 (nM) | Reference |

|---|

| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (4) | Mitochondrial Swelling | 280 |[12][14] |

Signaling Pathways and Mechanistic Diagrams

Visual representations of the proposed mechanisms of action for N-phenylbenzamide derivatives.

Antiviral Mechanism: Viral Capsid Stabilization

Caption: N-phenylbenzamide derivatives bind to the viral capsid, preventing uncoating.

Anticancer Mechanism: Kinase Inhibition

Caption: N-phenylbenzamide kinase inhibitors block the ATP binding site of RTKs.

Mitochondrial Regulation: PTP Inhibition

Caption: N-phenylbenzamide derivatives inhibit mPTP opening, preventing cell death.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature.

Protocol: In Vitro Antiviral CPE Reduction Assay

This protocol is based on methods used to evaluate N-phenylbenzamide derivatives against enteroviruses.[1][2][17]

-

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.

-

Materials:

-

Vero or A549 cells

-

96-well cell culture plates

-

Cell culture medium (e.g., MEM with 2% FBS)

-

Virus stock (e.g., EV71, CVA9)

-

Test compound stock solution in DMSO

-

Cell viability reagent (e.g., Neutral Red or MTS reagent)

-

Plate reader

-

-

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density that forms a confluent monolayer overnight (e.g., 1.2 x 10^4 cells/well). Incubate at 37°C, 5% CO2.

-

Compound Dilution: Prepare serial dilutions (e.g., half-log10) of the test compound in culture medium. For CC50 determination, add dilutions to uninfected cell plates. For EC50, prepare separate plates.

-

Infection (for EC50): Aspirate medium from the cell monolayer and inoculate with a pre-titered amount of virus (to achieve >80% cytopathic effect, CPE, in virus controls).

-

Treatment: Immediately after infection, add the serially diluted compounds to the appropriate wells. Include "virus control" (infected, no compound) and "cell control" (uninfected, no compound) wells.

-

Incubation: Incubate plates at 37°C, 5% CO2 until CPE in virus control wells is >80% (typically 2-3 days).

-

Quantification: Assess cell viability using a suitable reagent. For Neutral Red, incubate with the dye, then extract it and measure absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to controls. Determine CC50 and EC50 values by regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as CC50/EC50.

-

Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.[8][18][19][20]

-

Objective: To determine the median effective dose (ED50) of a compound required to protect against MES-induced tonic hindlimb extension.

-

Materials:

-

Male mice (e.g., CF-1 strain) or rats

-

Electroconvulsive shock generator with corneal electrodes

-

Anesthetic/electrolyte solution (0.5% tetracaine (B1683103) hydrochloride in 0.9% saline)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

-

Procedure:

-

Animal Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses. Include a vehicle control group.

-

Time of Peak Effect (TPE): Conduct the test at the predetermined TPE for the compound.

-

Anesthesia and Electrode Placement: Apply one drop of the anesthetic/electrolyte solution to the corneas of each animal.[19] Place the corneal electrodes.

-

Stimulation: Deliver a supramaximal alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[8][19]

-

Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.

-

Data Analysis: The number of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using a method such as probit analysis. Neurotoxicity (TD50) can be assessed in parallel using the rotarod test, and the Protective Index (PI) is calculated as TD50/ED50.

-

Protocol: Mitochondrial Swelling Assay

This assay measures Ca2+-induced mitochondrial permeability transition pore (PTP) opening by monitoring changes in light scattering.[21][22][23]

-

Objective: To assess the ability of a compound to inhibit Ca2+-induced mitochondrial swelling.

-

Materials:

-

Isolated mitochondria (e.g., from rat liver or cultured cells)

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., KCl-based buffer with respiratory substrates like glutamate/malate)

-

Calcium chloride (CaCl2) solution

-

Test compound

-

Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

-

-

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from tissue or cells using differential centrifugation. Keep all reagents and samples on ice.[22]

-

Assay Setup: In a cuvette or 96-well plate, add the assay buffer. Add the isolated mitochondria (e.g., 0.3-0.5 mg/mL protein). Add the test compound at the desired concentration and incubate for a short period.

-

Energization: Add respiratory substrates (e.g., 5 mM glutamate/5 mM malate) to energize the mitochondria.

-

Baseline Reading: Monitor the absorbance at 540 nm (A540) to establish a stable baseline. A constant A540 indicates intact, non-swollen mitochondria.

-

Induction of Swelling: Add a bolus of CaCl2 (e.g., 250 µM) to trigger PTP opening.[21]

-

Measurement: Immediately begin recording the decrease in A540 over time (e.g., for 10-15 minutes). A decrease in absorbance signifies an increase in mitochondrial volume (swelling).

-

Data Analysis: The rate of absorbance decrease is proportional to the rate of PTP opening. Compare the rates in the presence and absence of the test compound to determine the percent inhibition. Calculate the EC50 from a dose-response curve.

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for kinase inhibitors by quantifying ATP consumption.[24][25][26]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

-

Materials:

-

Recombinant protein kinase of interest

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Test compound

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In each well of the assay plate, add the test compound dilution (or DMSO for control). Add the kinase enzyme and incubate briefly at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ADP Detection - Step 1: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection - Step 2: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP and provides the luciferase/luciferin components to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Maximal Electroshock (MES) Test [bio-protocol.org]

- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 21. Mitochondrial Swelling Assay [bio-protocol.org]

- 22. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]

- 24. benchchem.com [benchchem.com]

- 25. caymanchem.com [caymanchem.com]

- 26. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of N-Methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of N-Methyl-N-phenylbenzamide. The information presented herein is crucial for predicting shelf-life, defining appropriate storage conditions, and developing stable pharmaceutical formulations. The insights are drawn from established principles of amide chemistry and data from structurally related compounds.

Core Chemical Properties and Stability Profile

This compound is a tertiary amide that, like many amides, possesses considerable inherent stability. However, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition.[1] To ensure its stability, this compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be considered to mitigate any potential oxidative degradation.[1]

Potential Degradation Pathways

The principal degradation route for this compound is anticipated to be hydrolysis of the amide bond. Other potential, though generally less common, degradation pathways include photodegradation upon exposure to light and thermal degradation at elevated temperatures.[1]

Hydrolysis of the amide linkage is a common degradation pathway for benzamide (B126) derivatives. This can be catalyzed by both acidic and basic conditions.[2] For this compound, hydrolysis would lead to the cleavage of the amide bond, yielding benzoic acid and N-methylaniline.

Caption: Predicted hydrolytic degradation of this compound.

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. This may lead to discoloration of the sample and the formation of various degradation products.[1] Storing the compound in amber vials or light-resistant containers is recommended to minimize this effect.[1]

Summary of Degradation Conditions and Products

The following table summarizes the potential degradation conditions and the expected major degradation products for this compound.

| Stress Condition | Potential Degradation Products | Analytical Observations |

| Acidic/Basic Hydrolysis | Benzoic Acid, N-Methylaniline | Appearance of new peaks in HPLC corresponding to the degradation products. |

| Oxidative Stress | N-Oxides, Hydroxylated Species | Formation of more polar impurities detectable by reverse-phase HPLC. |

| Thermal Stress | Complex mixture of smaller molecules | Mass loss observed in TGA, potential for charring at high temperatures. |

| Photolytic Stress | Various photoproducts | Discoloration of the solid or solution, appearance of new chromatographic peaks. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5]

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

-

Acidic Hydrolysis : Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water). Add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.[6]

-

Basic Hydrolysis : Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide (B78521) instead of hydrochloric acid. Neutralize the samples with a suitable acid before analysis.[6]

Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or slightly elevated temperature for a specified duration. Analyze the samples at different time intervals.[6]

Thermal stability can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Caption: Workflow for thermal stability assessment.

-

Thermogravimetric Analysis (TGA) :

-

Place a small amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.[3]

-

-

Differential Scanning Calorimetry (DSC) :

-

Seal a small amount of the sample (2-5 mg) in an aluminum pan.

-

Use an empty sealed pan as a reference.

-

Heat both the sample and reference pans at a controlled rate (e.g., 10°C/min).

-

Measure the difference in heat flow between the sample and the reference to identify thermal events such as melting and decomposition.[3]

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[1][6] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[6]

Disclaimer: The information provided in this document is based on general chemical principles and data from related compounds. Specific experimental studies on this compound are recommended to confirm its stability profile and degradation pathways.

References

An In-depth Technical Guide to the Safety and Handling of N-Methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methyl-N-phenylbenzamide (CAS No. 1934-92-5), a compound utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1934-92-5 | [2][3] |

| Molecular Formula | C₁₄H₁₃NO | [2] |

| Molecular Weight | 211.26 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 341.3 °C at 760 mmHg | |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 154.4 °C | |

| Solubility | Insoluble in water; Soluble in many organic solvents such as alcohols and ethers. | [1] |

| Storage Conditions | Sealed in a dry place at room temperature. | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in risk mitigation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Pictograms:

Toxicological Information

The biological activity of related N-phenylbenzamide derivatives has been explored in the context of antiviral and antiparasitic research.[4][5][6] Some of these derivatives have shown activity against various pathogens.[4][6] The core benzamide (B126) structure is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of therapeutic agents that interact with the central nervous system, act as enzyme inhibitors, and exhibit antimicrobial properties.[7] However, it is crucial to note that this information pertains to derivatives and does not directly describe the toxicological mechanism of this compound itself. The specific substitution pattern of the methyl and phenyl groups will significantly influence its pharmacological and toxicological profile.[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is paramount when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required PPE for handling this compound.

Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is essential. The following workflow outlines the steps for cleaning up a solid this compound spill.

References

- 1. biosynce.com [biosynce.com]

- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 3. 1934-92-5|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

N-Methyl-N-phenylbenzamide: A Review of its Role in Organic Synthesis

A comprehensive review of scientific literature reveals that N-Methyl-N-phenylbenzamide is not utilized as a catalyst in organic synthesis. While the benzamide (B126) functional group is a crucial component in various aspects of synthetic chemistry, the specific molecule this compound does not appear to possess or be employed for its catalytic properties.

Instead, the available research highlights the significance of N-phenylbenzamide derivatives in other capacities, most notably as directing groups in transition metal-catalyzed reactions. This distinction is critical: a catalyst actively participates in a chemical reaction to increase its rate without being consumed, whereas a directing group is a functional moiety within a substrate molecule that guides a catalyst to a specific reaction site.

N-Phenylbenzamide Derivatives as Directing Groups

In the field of C-H activation, for instance, the amide functionality of N-phenylbenzamide and its derivatives can coordinate to a metal center, thereby directing the catalyst to activate a specific carbon-hydrogen bond, typically at the ortho-position of an aromatic ring.[1] This strategy allows for the highly regioselective introduction of new functional groups.

Related Benzamides in Catalysis

It is worth noting that a related but structurally distinct compound, N-methylbenzamide , has been mentioned for its utility as both a reagent and a catalyst in various synthetic procedures, including condensation and acylation reactions.[2] However, detailed protocols and specific catalytic cycles for N-methylbenzamide are not extensively elaborated in the provided search results.

Conclusion

Based on the current body of scientific literature, there are no established applications of this compound as a catalyst. Therefore, the creation of application notes and experimental protocols for its catalytic use is not feasible. Researchers and professionals in drug development should be aware that while the benzamide scaffold is prevalent and versatile in organic synthesis, the specific role of this compound is not that of a catalyst. Its derivatives are more accurately recognized for their function as directing groups in substrate-controlled reactions.

Due to the absence of any catalytic applications for this compound, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided.

References

Synthesis of N-Methyl-N-phenylbenzamide: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N-Methyl-N-phenylbenzamide, a tertiary amide with applications in organic synthesis and as a potential intermediate in pharmaceutical development. The protocol details a robust and widely applicable method, the Schotten-Baumann reaction, for the efficient synthesis of this compound.

Introduction

This compound (CAS No. 1934-92-5) is a chemical compound with the molecular formula C₁₄H₁₃NO.[1][2] Its synthesis is a key step in various research and development endeavors. This protocol outlines the synthesis via the acylation of N-methylaniline with benzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.[3][4][5]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| N-Methylaniline | C₇H₉N | 107.15 | -57 | 196 | 0.989 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 197 | 1.21 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 318 | 1388 | 2.13 |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.33 |

| This compound | C₁₄H₁₃NO | 211.26 | 61-63 | 341.3 | 1.13 |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~3.5 (s, 3H, N-CH₃), 7.2-7.5 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~38 (N-CH₃), 126-138 (Ar-C), ~171 (C=O) |

| IR (KBr) | ~1650 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (C-N stretch), ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Alkyl C-H stretch) |

| Mass Spec. (EI) | m/z 211 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[1][2] |

Experimental Protocol

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from N-methylaniline and benzoyl chloride.

Materials:

-

N-methylaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0 eq) to the stirred solution of N-methylaniline.

-

Addition of Acylating Agent: While vigorously stirring the biphasic mixture in the ice bath, add benzoyl chloride (1.05 eq) dropwise over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted N-methylaniline), saturated aqueous sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Isolation of Crude Product: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethanol.[6][7]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven or air dry to obtain pure this compound.

-

Expected Yield: 85-95% (based on similar reactions).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Schotten Baumann method: Significance and symbolism [wisdomlib.org]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols: The Use of N-Methyl-N-phenylbenzamide as a Putative Intermediate for Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential application of N-Methyl-N-phenylbenzamide as an intermediate in the synthesis of dyes. A comprehensive review of available scientific literature and patent databases reveals no direct evidence or established protocols for its use in this capacity. Theoretical considerations regarding its chemical reactivity, specifically the electron-withdrawing nature of the N-benzoyl group, suggest its unsuitability as a coupling component in conventional azo dye synthesis. These notes provide a detailed analysis of the relevant chemical principles, experimental protocols for analogous reactions, and a concluding assessment of the compound's viability in dye manufacturing.

Introduction to Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic organic dyes. Their synthesis is characterized by a two-step process:

-

Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as an electrophile in the subsequent step.

-

Azo Coupling: The diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a chromophore responsible for the color of the dye.

The electronic nature of the substituents on both the diazonium salt and the coupling component plays a crucial role in the success of the coupling reaction and the final color of the dye. Electron-donating groups on the coupling component are essential for activating the aromatic ring towards electrophilic attack by the diazonium ion.

Chemical Properties of this compound

This compound is a tertiary amide with the following key properties:

| Property | Value |

| CAS Number | 1934-92-5 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Boiling Point | 341.3 °C at 760 mmHg[1] |

| Density | 1.13 g/cm³[1] |

Analysis of Reactivity in Azo Coupling